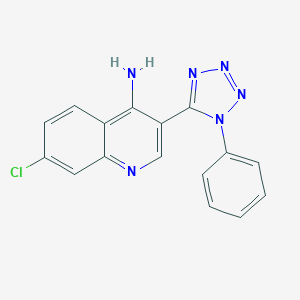![molecular formula C29H29N5O2 B503328 N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE](/img/structure/B503328.png)
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a phenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as benzylpiperazine. One common method involves the direct benzylation of piperazine under metal-free conditions . The reaction conditions often include the use of ethanol as a solvent and heating to around 65°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Substitution: The benzylpiperazine moiety can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: RuO4 is a common reagent used for oxidation reactions involving this compound.
Substitution: Reagents such as benzyl chloride can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid .
Applications De Recherche Scientifique
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, the benzylpiperazine moiety is known to have stimulant properties similar to amphetamines, affecting neurotransmitter release and uptake . The compound may also activate proapoptotic pathways, leading to cellular effects such as increased mitochondrial membrane potential and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibenzylpiperazine: Shares the benzylpiperazine moiety and undergoes similar oxidation reactions.
1-Benzoyl-4-benzylpiperazine: Another related compound with similar chemical properties.
Uniqueness
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is unique due to its combination of a benzylpiperazine moiety with a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C29H29N5O2 |
|---|---|
Poids moléculaire |
479.6g/mol |
Nom IUPAC |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C29H29N5O2/c1-22-10-8-9-15-25(22)28(35)31-27-26(20-30-34(27)24-13-6-3-7-14-24)29(36)33-18-16-32(17-19-33)21-23-11-4-2-5-12-23/h2-15,20H,16-19,21H2,1H3,(H,31,35) |
Clé InChI |
DHBCLQRTXFKFGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B503247.png)

![1-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B503250.png)
![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)
![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)
![5-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503254.png)

![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B503264.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(3-fluorophenyl)-2-pyrimidinamine](/img/structure/B503267.png)

